4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Overview
Description
4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C5H3N3O6 . It is a white solid and has a molecular weight of 201.1 .
Molecular Structure Analysis
The molecular structure of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 4-position with a nitro group and at the 3 and 5 positions with carboxylic acid groups .Physical And Chemical Properties Analysis
4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is a white solid . It has a molecular weight of 201.1 . The compound is stored at room temperature .Scientific Research Applications
- Summary of Application : The compound 3,5-diamino-4-nitro-1H-pyrazole has been used in the development of high-energy and insensitive energetic materials .
- Methods of Application : A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide was used as a radical initiator, and C–N bond cleavage was achieved in yields up to 91% .
- Results or Outcomes : This reaction led to an important precursor, which was subsequently annulated and oxidized to an energetic compound. This compound exhibits promising application in balancing performances and thermal stabilities .
- Summary of Application : Pyrazole derivatives have been synthesized using innovative protocols .
- Methods of Application : The use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst has been reported .
- Results or Outcomes : This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Energetic Materials Research
Metal Ion Extraction
Synthesis of Pyrazole Derivatives
Oxidation in Nitric Acid Medium
Safety And Hazards
The safety information for 4-nitro-1H-pyrazole-3,5-dicarboxylic acid indicates that it has the following hazard statements: H302+H312+H332; H315;H319;H335. This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBMJMGROCSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362834 | |
Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
CAS RN |
62078-43-7 | |
Record name | 4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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